molecular formula C7H16O9S3 B13785974 (s)-1,2,4-Butanetriol trimesylate CAS No. 99520-81-7

(s)-1,2,4-Butanetriol trimesylate

Cat. No.: B13785974
CAS No.: 99520-81-7
M. Wt: 340.4 g/mol
InChI Key: YJIUOKPKBPEIMF-ZETCQYMHSA-N
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Description

Contextualization of Chiral Butanetriols as Versatile Building Blocks

Chiral butanetriols, such as (S)-1,2,4-butanetriol, are highly prized in organic synthesis for their inherent chirality and the presence of multiple functional groups. buchler-gmbh.com These molecules serve as versatile starting materials for the synthesis of a wide array of complex natural products and pharmaceuticals. The defined stereochemistry at the C2 position of (S)-1,2,4-butanetriol provides a crucial stereochemical foundation for the construction of enantiomerically pure target molecules. The three hydroxyl groups offer multiple points for chemical modification, allowing for the stepwise and regioselective introduction of other functionalities.

The utility of chiral butanetriols is exemplified by their application in the synthesis of various bioactive compounds. For instance, optically active 1,2,4-butanetriol (B146131) is a key building block for the synthesis of cholesterol-lowering drugs. nih.gov Furthermore, these triols can be derived from renewable resources through biotechnological methods, making them attractive targets for sustainable chemical synthesis. nih.govnih.govresearchgate.net The development of efficient synthetic routes to chiral C4 building blocks from inexpensive chiral pool compounds has further expanded their accessibility and application in creating polyhydroxylated alkaloids. rsc.org

Significance of Sulfonate Esters (Trimesylates) in Stereoselective Transformations

The hydroxyl groups of alcohols are inherently poor leaving groups in nucleophilic substitution reactions. To enhance their reactivity, they are often converted into sulfonate esters, such as mesylates, tosylates, or in this case, trimesylates. libretexts.orgwikipedia.org The sulfonate group is an excellent leaving group because its negative charge is stabilized by resonance across the sulfonyl group, making the corresponding anion very stable. wikipedia.org

The conversion of (S)-1,2,4-butanetriol to its trimesylate derivative is a pivotal activation step. This transformation proceeds with retention of the original stereochemistry at the chiral center because the reaction occurs at the oxygen atom of the alcohol, not the chiral carbon. youtube.com The resulting (S)-1,2,4-butanetriol trimesylate is now primed for a variety of stereoselective transformations. The three mesylate groups can be selectively displaced by a wide range of nucleophiles in SN2 reactions. This allows for the controlled introduction of new functional groups with predictable inversion of stereochemistry at the reaction center, a fundamental principle in asymmetric synthesis. libretexts.org The steric bulk of the sulfonyl chloride reagent can also allow for regioselective functionalization of polyols, preferentially reacting with less sterically hindered alcohols. youtube.com

Historical Development and Current Landscape of this compound in Academic Research

The parent compound, 1,2,4-butanetriol, has been a subject of interest for several decades, initially for its use in producing 1,2,4-butanetriol trinitrate (BTTN), an energetic plasticizer. wikipedia.orgsciepublish.comdtic.mil Traditional chemical syntheses of 1,2,4-butanetriol often involved harsh conditions and produced significant waste. sciepublish.comgoogle.com A major advancement came with the development of biotechnological routes for the production of enantiopure 1,2,4-butanetriol from renewable sources like xylose and arabinose, which has made the chiral forms more accessible for research and industrial applications. nih.govnih.govdtic.mil

The trimesylate derivative, while a logical extension of the parent triol's chemistry, has been a key enabler in more intricate synthetic applications. Research has demonstrated its utility in the synthesis of complex molecules where precise stereochemical control is paramount. For example, derivatives of (S)-1,2,4-butanetriol have been used in the enantioselective total syntheses of natural products. chemicalbook.com The ability to functionalize the three positions of the butane (B89635) backbone selectively makes the trimesylate a powerful intermediate for creating diverse molecular architectures.

The current landscape sees a continued focus on developing more efficient and sustainable methods for producing chiral butanetriols and their derivatives. sciepublish.com In academic research, this compound and related compounds are employed in the synthesis of novel chiral ligands for asymmetric catalysis and as building blocks for new pharmaceutical candidates. The combination of its well-defined stereochemistry and the high reactivity of the three mesylate groups ensures that this compound will remain a valuable tool for synthetic chemists.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

99520-81-7

Molecular Formula

C7H16O9S3

Molecular Weight

340.4 g/mol

IUPAC Name

[(3S)-3,4-bis(methylsulfonyloxy)butyl] methanesulfonate

InChI

InChI=1S/C7H16O9S3/c1-17(8,9)14-5-4-7(16-19(3,12)13)6-15-18(2,10)11/h7H,4-6H2,1-3H3/t7-/m0/s1

InChI Key

YJIUOKPKBPEIMF-ZETCQYMHSA-N

Isomeric SMILES

CS(=O)(=O)OCC[C@@H](COS(=O)(=O)C)OS(=O)(=O)C

Canonical SMILES

CS(=O)(=O)OCCC(COS(=O)(=O)C)OS(=O)(=O)C

Origin of Product

United States

Synthetic Methodologies for S 1,2,4 Butanetriol Trimesylate

Stereospecific Synthesis from Chiral Precursors

The most direct route to enantiomerically pure (S)-1,2,4-Butanetriol trimesylate involves the use of a chiral precursor, ensuring the desired stereochemistry is established from the outset.

Enantioselective Derivatization of (S)-1,2,4-Butanetriol

A primary method for obtaining (S)-1,2,4-Butanetriol is through the reduction of (S)-malic acid. chemicalbook.com This naturally occurring chiral acid serves as a readily available starting material. The reduction can be achieved using reagents such as borane-dimethyl sulfide. chemicalbook.com Once (S)-1,2,4-Butanetriol is obtained, it can be converted to the corresponding trimesylate. This is typically accomplished by reacting the triol with methanesulfonyl chloride (mesyl chloride) in the presence of a suitable base, such as triethylamine (B128534) or pyridine (B92270). The mesyl chloride reacts with the hydroxyl groups of the butanetriol to form the trimesylate ester.

Another approach involves the use of (S)-(-)-butanetriol, which can be converted to a chlorosulfite intermediate. This intermediate then undergoes oxidation to yield a sulfate, which can be further functionalized. chemicalbook.com

Optimization of Reaction Conditions for Trimesylation

The efficiency and selectivity of the trimesylation reaction are highly dependent on the chosen conditions. Key parameters that are often optimized include the solvent, temperature, and the stoichiometry of the reagents. Statistical methods like Response Surface Methodology (RSM) can be employed to systematically map the reaction landscape and identify the optimal conditions for maximizing yield and purity. numberanalytics.com For instance, in analogous reactions, adjusting temperature and pressure has been shown to significantly enhance reaction rates and selectivity. numberanalytics.com Computational modeling and simulations are also valuable tools for predicting optimal reaction conditions by modeling the reaction kinetics and thermodynamics. numberanalytics.com

Factors such as catalyst loading and the choice of solvent play a crucial role in determining the reaction's outcome. numberanalytics.com The goal is to achieve complete mesylation of all three hydroxyl groups without promoting side reactions.

Alternative Synthetic Pathways and Access to Enantiopure Forms

Beyond the use of naturally derived chiral precursors, alternative strategies have been developed to access enantiomerically pure forms of butanetriol and its derivatives.

Resolution Strategies for Racemic Butanetriol Derivatives

When a synthesis results in a racemic mixture of (R)- and (S)-1,2,4-butanetriol, resolution techniques are necessary to separate the enantiomers. A common method involves reacting the racemic alcohol with an enantiomerically pure chiral acid to form a mixture of diastereomeric esters. libretexts.orglibretexts.org These diastereomers possess different physical properties, such as solubility, allowing for their separation by methods like fractional crystallization. libretexts.orgyoutube.com Once separated, the individual diastereomers can be hydrolyzed to yield the enantiomerically pure (R)- and (S)-alcohols. libretexts.orglibretexts.org Chiral acids like (+)-tartaric acid, (-)-malic acid, and (+)-camphor-10-sulfonic acid are frequently used for the resolution of racemic bases and can be adapted for the resolution of alcohols. libretexts.orglibretexts.org

Another innovative approach is microbial stereoinversion. For example, the microorganism Sterigmatomyces elviae has been shown to selectively convert the (R)-enantiomer of 1,2,4-butanetriol (B146131) into the (S)-enantiomer, achieving a high enantiomeric excess of the desired (S)-form. nih.gov This process is believed to proceed through the oxidation of (R)-1,2,4-butanetriol to 1,4-dihydroxy-2-butanone, followed by a stereoselective reduction to the (S)-isomer. nih.gov

Chemoenzymatic Approaches to (S)-1,2,4-Butanetriol Precursors

Chemoenzymatic methods combine the selectivity of enzymatic reactions with the efficiency of chemical synthesis to produce chiral compounds. Genetically engineered microorganisms, such as Escherichia coli and Pseudomonas fragi, have been developed to produce enantiopure D- and L-1,2,4-butanetriol from renewable starting materials like D-xylose and L-arabinose. nih.govnih.gov

For instance, P. fragi can oxidize D-xylose to D-xylonic acid, which is then converted to D-1,2,4-butanetriol by engineered E. coli. nih.gov Similarly, L-arabinose can be converted to L-1,2,4-butanetriol. nih.gov These biosynthetic pathways offer an alternative to traditional chemical syntheses that often require harsh conditions and produce significant waste. nih.govresearchgate.net Researchers have also designed novel biosynthetic pathways in E. coli to produce 1,2,4-butanetriol from glucose via homoserine. sciepublish.com

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles aims to develop more environmentally benign and sustainable synthetic routes. A significant focus has been on the microbial synthesis of 1,2,4-butanetriol, which avoids the use of harsh reagents and high pressures associated with traditional chemical methods. nih.govdtic.mil The use of renewable feedstocks like xylose further enhances the green credentials of these processes. nih.govdtic.mil

The development of microbial strains capable of producing high titers of D-1,2,4-butanetriol from D-xylose represents a significant advancement in green synthesis. dtic.milresearchgate.net The resulting "green" D-1,2,4-butanetriol can then be used in subsequent chemical transformations, such as nitration to produce D-1,2,4-butanetriol trinitrate (D-BTTN), with performance comparable to synthetically derived materials. dtic.mildtic.mil The economic viability of these green processes is a key area of ongoing research, with efforts focused on improving fermentation yields and downstream processing. dtic.mil

Solvent-Free Reactions and Sustainable Reagents

The traditional synthesis of sulfonate esters, including mesylates, often involves the use of chlorinated solvents like dichloromethane (B109758) (DCM) and bases such as pyridine or triethylamine. masterorganicchemistry.com While effective, these reagents and solvents pose environmental and health risks. Consequently, research efforts have been directed towards developing greener alternatives, including solvent-free reaction conditions and the use of more sustainable reagents.

Solvent-Free Approaches:

Solvent-free, or neat, reactions are a cornerstone of green chemistry, minimizing waste and simplifying product purification. researchgate.net In the context of mesylation, performing the reaction without a solvent can be challenging due to the viscosity of the polyol and the need for efficient mixing with the mesylating agent. However, for some polyol reactions, solvent-free conditions have been successfully implemented, often with the aid of microwave irradiation to provide efficient and uniform heating. researchgate.net Another approach involves adsorbing the reactants onto a solid support, such as silica (B1680970) gel or alumina, which can facilitate the reaction in a "dry media" environment.

Sustainable Reagents:

The choice of reagents is critical for the sustainability of the mesylation process. Key considerations include the toxicity of the reagents and the byproducts generated.

Mesylating Agents: Methanesulfonyl chloride (MsCl) is the most common reagent for introducing the mesyl group. masterorganicchemistry.comwikipedia.org While effective, its reaction with alcohols produces hydrochloric acid (HCl), which needs to be neutralized by a base, often a volatile organic amine like triethylamine. masterorganicchemistry.com An alternative is methanesulfonic anhydride (B1165640) ((MsO)₂O), which produces methanesulfonic acid as a byproduct. While still requiring a base for neutralization, it avoids the formation of corrosive HCl gas.

Bases: The use of pyridine as a base in mesylation reactions is being phased out due to its toxicity. Triethylamine is a common substitute, but it is also a volatile and flammable compound. masterorganicchemistry.com The development of non-volatile, recyclable bases or the use of solid-supported bases are active areas of research to improve the sustainability of this reaction.

Alternative Solvents: When a solvent is necessary, the focus is shifting towards greener alternatives to chlorinated hydrocarbons. Polar aprotic solvents with better environmental profiles, or even water, are being explored for sulfonylation reactions. libretexts.org For instance, efficient mesylation of primary alcohols has been demonstrated in water using specific amine catalysts and careful pH control.

The application of these principles to the trimesylation of (S)-1,2,4-Butanetriol would involve exploring the direct reaction of the triol with methanesulfonyl chloride or anhydride under solvent-free or green solvent conditions, potentially with a recyclable base.

Atom Economy and Efficiency Metrics

Atom Economy:

Atom economy is a theoretical measure of the efficiency of a reaction in incorporating the atoms of the reactants into the desired product. wikipedia.org The ideal atom economy is 100%, which occurs in reactions where all reactant atoms are found in the final product, such as in addition reactions.

The trimesylation of (S)-1,2,4-Butanetriol with methanesulfonyl chloride and a base like triethylamine can be represented by the following general equation:

C₄H₁₀O₃ + 3 CH₃SO₂Cl + 3 (C₂H₅)₃N → C₇H₁₆O₉S₃ + 3 (C₂H₅)₃NHCl

In this reaction, the desired product is this compound (C₇H₁₆O₉S₃), and the byproduct is triethylammonium (B8662869) chloride. The presence of a stoichiometric byproduct means the atom economy will be less than 100%.

Calculating Atom Economy for Trimesylation:

The percent atom economy is calculated using the formula:

% Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100 youtube.comstudymind.co.uk

CompoundMolecular FormulaMolar Mass ( g/mol )
(S)-1,2,4-ButanetriolC₄H₁₀O₃106.12
Methanesulfonyl chlorideCH₃SO₂Cl114.55
Triethylamine(C₂H₅)₃N101.19
This compoundC₇H₁₆O₉S₃340.40
Triethylammonium chloride(C₂H₅)₃NHCl137.65

Atom Economy Calculation:

Molecular Weight of Desired Product: 340.40 g/mol

Sum of Molecular Weights of Reactants: 106.12 + (3 * 114.55) + (3 * 101.19) = 106.12 + 343.65 + 303.57 = 753.34 g/mol

% Atom Economy: (340.40 / 753.34) x 100 ≈ 45.18%

This calculation demonstrates that even with a high chemical yield, a significant portion of the reactant mass ends up as a byproduct, highlighting an inherent inefficiency in this synthetic route from an atom economy perspective.

Other Efficiency Metrics:

Beyond atom economy, other metrics provide a more comprehensive assessment of a reaction's efficiency:

E-Factor (Environmental Factor): The E-Factor is the ratio of the mass of waste produced to the mass of the desired product. A lower E-Factor indicates a greener process. For the trimesylation reaction, the waste would include the triethylammonium chloride byproduct, any unreacted starting materials, and the solvent used for the reaction and purification.

Improving these metrics for the synthesis of this compound would involve strategies such as using catalytic rather than stoichiometric reagents, minimizing solvent use, and ensuring high conversion and yield to reduce downstream waste.

Reactivity and Mechanistic Studies of S 1,2,4 Butanetriol Trimesylate

Nucleophilic Substitution Reactions of Trimesylate Groups

The carbon-oxygen bonds of the mesylate groups in (S)-1,2,4-butanetriol trimesylate are highly polarized, rendering the carbon atoms electrophilic and susceptible to attack by nucleophiles. The nature of these substitution reactions, particularly their stereochemical outcomes, is dictated by the reaction mechanism, which can be either bimolecular (SN2) or unimolecular (SN1).

Stereochemical Inversion and Retention Mechanisms (SN2, SN1)

The stereochemical course of nucleophilic substitution at the chiral C2 center and the prochiral C1 and C4 centers is a critical aspect of the reactivity of this compound.

SN2 Mechanism: In a typical SN2 reaction, a nucleophile attacks the electrophilic carbon from the side opposite to the leaving group (backside attack). This concerted process leads to an inversion of the stereochemical configuration at the reaction center. frontiersin.org For this compound, an SN2 reaction at the C2 position would result in a product with the (R) configuration. This type of reaction is favored by strong, unhindered nucleophiles and polar aprotic solvents.

SN1 Mechanism: The SN1 mechanism involves a two-step process. First, the leaving group departs to form a carbocation intermediate. Subsequently, the nucleophile can attack the planar carbocation from either face, leading to a mixture of retention and inversion of configuration, often resulting in racemization. lumenlearning.com SN1 reactions are more likely to occur at the secondary C2 position of this compound, especially with weak nucleophiles or in polar protic solvents that can stabilize the carbocation intermediate. The primary mesylates at C1 and C4 are less likely to react via an SN1 pathway due to the inherent instability of primary carbocations.

The choice between SN1 and SN2 pathways is a delicate balance of factors including the structure of the substrate, the nature of the nucleophile, the leaving group, and the solvent.

Influence of Nucleophile Structure and Reaction Environment

The structure of the nucleophile and the reaction conditions play a pivotal role in directing the outcome of substitution reactions on this compound.

Nucleophile Strength and Steric Hindrance: Strong, small nucleophiles, such as azide, cyanide, and primary amines, generally favor the SN2 mechanism, leading to inversion of configuration. Bulky nucleophiles, on the other hand, may hinder the backside attack required for an SN2 reaction, potentially slowing down the reaction or favoring an SN1 pathway if the carbocation is sufficiently stable.

Solvent Effects: The solvent has a profound impact on the reaction mechanism. Polar aprotic solvents, such as acetone, acetonitrile, and DMF, are known to accelerate SN2 reactions as they solvate the cation but not the nucleophile, thus increasing its reactivity. Conversely, polar protic solvents, like water, alcohols, and carboxylic acids, are adept at solvating both the cation and the anion, which stabilizes the carbocation intermediate of an SN1 reaction and can also act as nucleophiles themselves in solvolysis reactions.

NucleophileSolventPredominant MechanismExpected Stereochemical Outcome at C2
Azide (N₃⁻)DMFSN2Inversion
Cyanide (CN⁻)DMSOSN2Inversion
Iodide (I⁻)AcetoneSN2Inversion
Water (H₂O)WaterSN1/SN2Racemization/Inversion
Ethanol (EtOH)EthanolSN1/SN2Racemization/Inversion

Intramolecular Cyclization and Rearrangement Processes

The trifunctional nature of this compound provides opportunities for intramolecular reactions, leading to the formation of cyclic products. These processes are often highly regioselective and stereoselective.

Formation of Cyclic Ethers or Lactones

One of the most significant intramolecular reactions of derivatives of (S)-1,2,4-butanetriol is the formation of (S)-3-hydroxytetrahydrofuran. This transformation can be achieved through the intramolecular displacement of a leaving group at the C4 position by the hydroxyl group at C1. While direct studies on the trimesylate are scarce, the analogous cyclization of (S)-1,2,4-butanetriol itself under acidic conditions (which would protonate a hydroxyl to make it a good leaving group) is well-documented. For instance, heating (R)-1,2,4-butanetriol with a strong acid ion exchange resin in dioxane at 100°C results in the formation of (R)-3-hydroxytetrahydrofuran with a 99% yield. chemicalbook.com This suggests that a similar intramolecular SN2 reaction on a selectively monosulfonylated derivative at the C4 position would readily yield the cyclic ether.

The formation of lactones would require the oxidation of one of the primary alcohol groups to a carboxylic acid prior to the intramolecular substitution.

Neighboring Group Participation Effects

Neighboring group participation (NGP) can significantly influence the rate and stereochemistry of substitution reactions. chemicalbook.com In the context of this compound, the hydroxyl groups in a partially substituted derivative, or even the ether oxygen in a cyclization product, can act as internal nucleophiles.

Elimination Reactions and Olefin Formation

In the presence of a strong, non-nucleophilic base, sulfonate esters can undergo elimination reactions to form alkenes. libretexts.org For this compound, elimination reactions can occur at both the primary and secondary positions.

The elimination of a mesylate from the C1 or C4 position would lead to the formation of a terminal alkene. Elimination involving the C2 mesylate could lead to either a terminal or an internal alkene, with the regioselectivity being governed by Zaitsev's rule (favoring the more substituted alkene) or the Hofmann rule (favoring the less substituted alkene), depending on the steric bulk of the base used. libretexts.orgmasterorganicchemistry.com

Base-induced E2 eliminations are generally favored with secondary and tertiary sulfonates. libretexts.org Therefore, the C2 mesylate of this compound would be more prone to E2 elimination compared to the primary mesylates. The use of a hindered base, such as potassium tert-butoxide, would favor elimination over substitution.

Substrate PositionBaseExpected Major Product
C1-OMsPotassium tert-butoxide1,2-dihydroxy-3-butene dimesylate
C2-OMsSodium ethoxide1-mesyloxy-4-hydroxy-2-butene
C2-OMsPotassium tert-butoxide1-mesyloxy-4-hydroxy-3-butene

Regioselectivity and Stereoselectivity of Eliminations (E1, E2)

Elimination reactions of this compound can, in principle, lead to a variety of unsaturated products. The regioselectivity of these reactions is dictated by the nature of the base used and the substitution pattern of the carbon bearing the mesylate group.

The secondary mesylate at the C2 position is particularly prone to elimination. Treatment with a strong, non-bulky base would be expected to favor the Zaitsev product, leading to the formation of a double bond between C2 and C3. Conversely, the use of a sterically hindered base, such as potassium tert-butoxide, would favor the Hofmann product, resulting in a terminal alkene by abstraction of a proton from the C1 methyl group.

The stereoselectivity of the E2 elimination is governed by the requirement for an anti-periplanar arrangement of the proton to be abstracted and the leaving group. Given the chiral nature of this compound, the specific stereoisomer of the starting material will dictate the stereochemistry of the resulting alkene product. For an E2 reaction to occur, the C-H and C-OMs bonds must be able to adopt a dihedral angle of 180°. This conformational requirement can influence the feasibility and rate of elimination at different positions.

Intramolecular cyclization can also be considered a form of elimination. For instance, treatment of a diol with mesyl chloride can lead to in-situ mesylation followed by intramolecular nucleophilic attack of the remaining hydroxyl group to form a cyclic ether. researchgate.net In the case of this compound, there is a possibility of intramolecular reactions, such as the formation of a tetrahydrofuran (B95107) derivative through the displacement of one mesylate by an internal oxygen nucleophile.

Competition with Substitution Pathways

A significant aspect of the reactivity of this compound is the competition between elimination (E1/E2) and substitution (SN1/SN2) pathways. The outcome of this competition is influenced by several factors, including the nature of the substrate (primary vs. secondary mesylate), the strength and steric bulk of the nucleophile/base, the solvent, and the temperature.

The primary mesylates at C1 and C4 are more susceptible to SN2 reactions with good, unhindered nucleophiles, as this pathway is less sterically demanding. In contrast, the secondary mesylate at C2 is more sterically hindered, making SN2 reactions slower and increasing the likelihood of E2 elimination, especially with strong bases.

The use of a strong, non-nucleophilic base will favor E2 elimination at the secondary position. Conversely, a good nucleophile that is a weak base will favor SN2 substitution, particularly at the primary positions. Weakly basic and weakly nucleophilic conditions might lead to SN1 and E1 reactions at the secondary center, proceeding through a carbocation intermediate, although these are generally less common for mesylates compared to other leaving groups.

The table below summarizes the expected major reaction pathways based on the nature of the reagent.

Reagent TypeExpected Major Product at C1 & C4 (Primary)Expected Major Product at C2 (Secondary)
Strong, non-bulky base (e.g., NaOEt)SN2/E2E2 (Zaitsev)
Strong, bulky base (e.g., t-BuOK)E2E2 (Hofmann)
Good nucleophile, weak base (e.g., I⁻, CN⁻)SN2SN2
Weak nucleophile, weak base (e.g., H₂O, ROH)Slow SN1/SN2SN1/E1

Functional Group Interconversions at Hydroxyl Positions

The mesylate groups in this compound not only act as leaving groups but also as protecting groups for the original hydroxyl functionalities, allowing for selective transformations at other positions if desired. However, for the purpose of this discussion, we will consider the reactivity of the molecule where the mesylates are the primary reactive sites.

Selective Oxidation and Reduction Reactions

The direct oxidation of the carbon atoms bearing the mesylate groups is not a typical transformation. However, if any of the mesylate groups were to be selectively removed to regenerate a hydroxyl group, that alcohol could then be oxidized. For instance, if the C1-mesylate were selectively hydrolyzed, the resulting primary alcohol could be oxidized to an aldehyde or a carboxylic acid using standard oxidizing agents.

Regarding reduction, the mesylate groups themselves are generally stable to many reducing agents. This allows for the selective reduction of other functional groups that might be introduced into the molecule. For example, if an ester group were present, it could be selectively reduced to an alcohol using reagents like lithium borohydride, without affecting the mesylates.

Esterification and Etherification of Remaining Hydroxyls

This subsection presumes a scenario where not all hydroxyl groups of the parent (S)-1,2,4-butanetriol have been mesylated. If one or more hydroxyl groups remain free, they can undergo esterification or etherification.

Esterification: A remaining hydroxyl group can be readily esterified using an acyl chloride or anhydride (B1165640) in the presence of a base like pyridine (B92270). The reactivity of the hydroxyl groups would follow the general trend: primary > secondary. Thus, if both a primary and a secondary hydroxyl were present, selective esterification of the primary alcohol could be achieved under controlled conditions.

Etherification: Similarly, a free hydroxyl group can be converted into an ether. The Williamson ether synthesis, involving deprotonation of the alcohol with a strong base to form an alkoxide followed by reaction with an alkyl halide, is a common method. Again, the primary hydroxyl would be more reactive towards etherification.

The table below outlines the expected products from these functional group interconversions on a hypothetical partially mesylated (S)-1,2,4-butanetriol.

Starting MaterialReagentProduct
(S)-2,4-dimesyloxybutan-1-olPCC, CH₂Cl₂(S)-2,4-dimesyloxybutanal
(S)-1,4-dimesyloxybutan-2-olAc₂O, Pyridine(S)-2-acetoxy-1,4-dimesyloxybutane
(S)-1,2-dimesyloxybutan-4-ol1. NaH, THF; 2. BnBr(S)-4-benzyloxy-1,2-dimesyloxybutane

Applications of S 1,2,4 Butanetriol Trimesylate in Complex Molecule Synthesis

As a Chiral Auxiliary and Resolving Agent

The inherent chirality of the (S)-1,2,4-butanetriol backbone makes its trimesylate derivative an important precursor for the synthesis of chiral auxiliaries. A chiral auxiliary is a molecule that is temporarily incorporated into a synthetic sequence to direct the stereochemical outcome of a reaction, after which it is typically removed. The defined stereochemistry of the butanetriol scaffold is instrumental in creating these auxiliaries, which in turn are used to produce enantiomerically pure compounds. nih.gov

The conversion to the trimesylate activates the C1, C2, and C4 positions for reaction with other molecules to form the final auxiliary. For example, (S)-1,2,4-butanetriol is the starting material for (3S)-4-Methoxybutane-1,3-diol, an important auxiliary used in the synthesis of planar-chiral metallocenes. chemicalbook.com It is also used to prepare (2S,4S)-4-(hydroxymethyl)-2-ferrocenyl-1,3-dioxan, another valuable chiral building block. chemicalbook.comresearchgate.net In these syntheses, the activation of the hydroxyl groups, often by converting them to mesylates or similar leaving groups, is a key step that facilitates the desired chemical transformations with high stereocontrol.

Precursor to Chiral Ligands and Catalysts

The development of chiral ligands is a cornerstone of modern asymmetric catalysis, enabling the synthesis of single-enantiomer drugs and fine chemicals. ontosight.ai (S)-1,2,4-Butanetriol trimesylate serves as a valuable C4 chiral scaffold for creating novel ligands, particularly those containing phosphorus, which are widely used in transition-metal-catalyzed reactions. nih.govresearchgate.net

Phosphine (B1218219) ligands are ubiquitous in organometallic catalysis. researchgate.net The introduction of chirality into the ligand structure allows for the transfer of stereochemical information from the catalyst to the substrate. The (S)-1,2,4-butanetriol framework can be used to construct ligands with chirality on the carbon backbone.

For instance, the parent triol has been used as a starting material in the synthesis of chiral auxiliaries for preparing complex phosphine-containing molecules such as (ps)-1-(diphenylphosphino)-2-formyl-1',2',3',4',5'-pentamethylferrocene. chemicalbook.com The synthesis of such ligands would involve activating the triol as the trimesylate, followed by nucleophilic attack by a phosphide (B1233454) anion or a molecule containing a phosphine group to form a carbon-phosphorus bond at a specific position. The three reactive sites on the trimesylate offer multiple points for modification, allowing for the design of both monodentate and multidentate phosphine ligands with unique steric and electronic properties.

Chiral ligands derived from precursors like this compound are designed for use in a wide range of asymmetric catalytic transformations. Asymmetric hydrogenation and epoxidation are two of the most powerful methods for creating stereogenic centers.

Asymmetric Hydrogenation: This reaction adds two hydrogen atoms across a double bond with high enantioselectivity. wikipedia.org It is widely used in industry for the synthesis of pharmaceuticals and agrochemicals. youtube.com Catalysts for these reactions typically consist of a transition metal (like rhodium, ruthenium, or iridium) complexed with a chiral ligand, often a diphosphine. wikipedia.orgnih.gov Ligands prepared from the (S)-1,2,4-butanetriol scaffold can create a well-defined chiral pocket around the metal center, forcing the substrate to bind in a specific orientation and leading to the preferential formation of one enantiomer of the product. researchgate.net

Asymmetric Epoxidation: This process introduces an oxygen atom across a double bond to form a chiral epoxide, a versatile intermediate in organic synthesis. researchgate.netharvard.edu The Sharpless asymmetric epoxidation, for example, uses a titanium catalyst with a chiral tartrate ligand to epoxidize allylic alcohols with high enantioselectivity. researchgate.netcaltech.edu Similarly, chiral ketones can be used as catalysts to generate chiral dioxiranes for the epoxidation of unfunctionalized olefins. nih.gov The this compound can serve as a building block for novel chiral ligands or catalysts for such transformations, where its rigid, stereodefined structure is key to inducing high enantioselectivity.

Building Block for Natural Product Synthesis (Non-Biological/Clinical Relevance)

The enantiopure nature and dense functionalization of (S)-1,2,4-butanetriol make it, and its activated trimesylate form, an ideal starting material for the total synthesis of complex natural products. Its structure provides a pre-installed stereocenter and multiple points for elaboration.

Polyhydroxylated compounds (polyols) are common structural motifs in many natural products. (S)-1,2,4-Butanetriol is a valuable chiral pool starting material for accessing these scaffolds. It has been employed as a key building block in the enantioselective total syntheses of natural products such as the piperidine (B6355638) alkaloids (+)-azimine and (+)-carpaine. chemicalbook.com It is also the precursor for the synthesis of non-proteinogenic amino acids like (-)-(2S, 3R)-Methanoproline and other chiral molecules like (S)-(+)-3-Hydroxytetrahydrofuran. chemicalbook.com

In these multi-step syntheses, the parent triol is first converted to its trimesylate or a selectively protected derivative. The mesylate groups then serve as reactive handles for intramolecular cyclizations or intermolecular reactions with nucleophiles, allowing for the construction of larger, more complex structures with complete control over the stereochemistry at the C2 position.

The trifunctionality of this compound makes it exceptionally well-suited for both convergent and divergent synthetic strategies.

Divergent Synthesis: This approach involves synthesizing a library of structurally related compounds from a single, common intermediate. The trimesylate is an ideal starting point for such a strategy. The three mesylate groups at the C1, C2, and C4 positions possess different steric and electronic environments, which can allow for their selective or sequential reaction with different nucleophiles. This enables the rapid generation of diverse molecules from one chiral precursor, a strategy useful in medicinal chemistry and materials science. A study has demonstrated the use of a simple polyol precursor to create a variety of complex macrolides, showcasing the power of this approach. nih.gov

Data Tables

Table 1: Summary of Synthetic Applications

Application Category Specific Use Resulting Molecule/System Type
Chiral Auxiliary Precursor Directing stereoselective reactions Planar-chiral metallocenes, Ferrocenyl dioxanes
Chiral Ligand Precursor Asymmetric catalysis Chiral phosphine ligands
Asymmetric Catalysis Enantioselective synthesis Catalysts for asymmetric hydrogenation and epoxidation
Natural Product Synthesis Chiral building block (+)-Azimine, (+)-Carpaine, (-)-(2S, 3R)-Methanoproline

| Synthetic Strategy | Accessing molecular diversity | Intermediates for convergent and divergent synthesis |

Table 2: Chemical Compounds Mentioned

Compound Name
This compound
(S)-1,2,4-Butanetriol
(3S)-4-Methoxybutane-1,3-diol
(2S,4S)-4-(hydroxymethyl)-2-ferrocenyl-1,3-dioxan
(ps)-1-(diphenylphosphino)-2-formyl-1',2',3',4',5'-pentamethylferrocene
(+)-Azimine
(+)-Carpaine
(-)-(2S, 3R)-Methanoproline
(S)-(+)-3-Hydroxytetrahydrofuran
Rhodium
Ruthenium
Iridium

Contributions to Material Science Precursors

The synthesis of stereoregular polymers, which possess a regular and defined arrangement of stereocenters along the polymer chain, is a significant area of polymer chemistry. The use of chiral monomers is a primary strategy to achieve such stereocontrol. In principle, a molecule like this compound, with its three reactive mesylate groups and a defined stereocenter, could potentially serve as a monomer or a cross-linking agent in polymerization reactions. The mesylate groups are excellent leaving groups, which could facilitate nucleophilic substitution reactions to form, for example, polyethers or polyesters with a stereoregular backbone.

However, a thorough search of the scientific literature did not yield any studies where this compound was explicitly used for this purpose. Research in this area tends to focus on other chiral monomers, such as lactides, epoxides, and cyclic ethers, for the synthesis of well-defined stereoregular polymers.

Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs) are classes of crystalline porous materials constructed from molecular building blocks. The incorporation of chirality into these frameworks is of great interest for applications in enantioselective separations, asymmetric catalysis, and chiral sensing. Chiral organic linkers or building blocks are essential for the synthesis of chiral MOFs and COFs.

While derivatives of butanetriol have been mentioned in the broader context of materials that can interact with MOFs, for instance, in separation processes, there is no evidence in the literature of this compound being employed as a primary building block for the synthesis of the framework itself. The construction of MOFs and COFs typically involves multitopic linkers with coordinating groups (like carboxylates or nitrogen heterocycles for MOFs) or groups capable of forming strong covalent bonds (like boronic acids or aldehydes for COFs). The trimesylate functionality is not a standard linker group for the de novo synthesis of these frameworks.

Advanced Spectroscopic and Structural Elucidation of S 1,2,4 Butanetriol Trimesylate

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for the structural analysis of (S)-1,2,4-Butanetriol trimesylate. The conversion of the three hydroxyl groups of the parent triol to mesylate esters induces significant changes in the chemical shifts of nearby protons and carbons, providing clear markers for successful synthesis and enabling detailed structural assignment.

2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Structural Assignment

While specific published spectra for this compound are not widely available, the expected NMR data can be reliably predicted based on the structure and the known effects of mesylate groups. The mesylation of the primary and secondary alcohols in (S)-1,2,4-butanetriol would lead to a significant downfield shift for the adjacent protons and carbons due to the strong electron-withdrawing nature of the methanesulfonyl group.

Predicted ¹H and ¹³C NMR Data:

The protons on carbons bearing the mesylate groups (C1, C2, and C4) are expected to be shifted significantly downfield compared to the parent triol. The methyl protons of the three distinct mesylate groups will appear as sharp singlets.

Atom Position Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
H-1a, H-1b~4.3 - 4.5~68 - 70
H-2~5.0 - 5.2~75 - 78
H-3a, H-3b~2.1 - 2.3~30 - 33
H-4a, H-4b~4.2 - 4.4~65 - 67
CH₃ (Mesyl)~3.0 - 3.2 (3 separate singlets)~37 - 39
Note: These are estimated values. Actual values may vary based on solvent and experimental conditions.

2D NMR Correlation Analysis:

COSY (Correlation Spectroscopy): A COSY spectrum would reveal the proton-proton coupling network within the butane (B89635) backbone. Key expected correlations would be observed between H-1/H-2, H-2/H-3, and H-3/H-4, confirming the connectivity of the carbon chain. sigmaaldrich.com

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. sigmaaldrich.com The HSQC spectrum would show cross-peaks connecting each proton signal from the butane backbone (H-1, H-2, H-3, H-4) to its corresponding carbon signal (C-1, C-2, C-3, C-4). It would also confirm the attachment of the methyl protons to the mesyl carbons.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range (2-3 bond) couplings between protons and carbons, which is crucial for assigning the mesylate groups to their respective positions. sigmaaldrich.com For instance, the protons at H-1, H-2, and H-4 would show correlations to the carbons of their respective attached mesylate groups. The methyl protons of the mesylate groups would also show correlations to the carbons of the butane backbone to which they are esterified.

NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY experiment can provide information about the spatial proximity of protons. In a molecule like this compound, NOESY could help to confirm the through-space relationships between protons on adjacent carbons, further solidifying the structural assignment.

Quantitative NMR for Purity and Isomeric Ratios

Quantitative NMR (qNMR) is a powerful method for determining the purity of a substance without the need for a specific reference standard of the analyte itself. By using a certified internal standard of known concentration and integrating the signals of the analyte and the standard, the absolute purity of the this compound can be determined.

Furthermore, qNMR can be employed to assess isomeric purity. The synthesis of this compound may potentially lead to diastereomeric impurities if the starting material is not enantiomerically pure or if side reactions occur. The high resolution of NMR allows for the potential differentiation of signals from the desired (S)-enantiomer and any contaminating (R)-enantiomer, especially when using a chiral solvating agent. The ratio of the integrals of these distinct signals would provide a precise measure of the enantiomeric excess.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry is a critical technique for determining the molecular weight and probing the structure of this compound through its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry provides a highly accurate mass measurement of the molecular ion, which can be used to confirm the elemental composition of the molecule. For this compound (C₇H₁₆O₉S₃), the expected exact masses for common adducts are presented in the table below.

Ion Species Formula Calculated Exact Mass (m/z)
[M+H]⁺C₇H₁₇O₉S₃⁺345.0035
[M+Na]⁺C₇H₁₆NaO₉S₃⁺367.0035
[M+K]⁺C₇H₁₆KO₉S₃⁺382.9599
Note: These values are calculated based on the most abundant isotopes of each element.

The experimental observation of one of these ions at a high mass accuracy (typically <5 ppm error) would provide strong evidence for the correct molecular formula of the synthesized compound.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathways

Tandem mass spectrometry (MS/MS) involves the selection of a precursor ion (such as the [M+H]⁺ ion) and its subsequent fragmentation to produce a spectrum of product ions. The fragmentation pattern is characteristic of the molecule's structure. For this compound, the most likely fragmentation pathways would involve the neutral loss of one or more methanesulfonic acid (CH₃SO₃H, mass = 96.00 Da) or methanesulfonyl (CH₃SO₂, mass = 79.00 Da) moieties.

Predicted MS/MS Fragmentation:

A primary fragmentation would likely be the loss of a methanesulfonic acid molecule, leading to a significant fragment ion.

Subsequent losses of additional methanesulfonic acid molecules or other neutral fragments from the carbon backbone would also be expected.

Cleavage of the C-C bonds within the butane chain would result in smaller fragment ions, providing further information about the core structure.

Analyzing these fragmentation pathways allows for the unambiguous confirmation of the presence and location of the three mesylate groups on the butanetriol backbone.

Chiroptical Spectroscopy for Enantiomeric Purity and Absolute Configuration

Chiroptical spectroscopy techniques are essential for confirming the stereochemical integrity of chiral molecules like this compound.

Optical Rotation:

The most direct method to verify the enantiomeric form is by measuring the specific optical rotation using a polarimeter. The precursor, (S)-(-)-1,2,4-Butanetriol, is known to be levorotatory, with a reported specific rotation of [α]D ≈ -28° (c=1 in methanol). While the specific rotation of the trimesylate derivative is not documented in readily available literature, it is expected to have a distinct, measurable value. A comparison of the measured specific rotation of a synthesized batch to a reference value (if available) or confirmation of a non-zero rotation with the expected sign would support the presence of the (S)-enantiomer. The magnitude of the rotation is also indicative of the enantiomeric purity.

Circular Dichroism (CD) Spectroscopy:

Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light. While the butanetriol trimesylate backbone itself lacks strong chromophores, the methanesulfonyl groups may exhibit weak CD signals. More commonly, derivatization with a chromophoric agent can be used to introduce a reporter group whose CD spectrum is sensitive to the stereochemistry of the chiral centers. This technique can be a powerful tool for confirming the absolute configuration of the molecule by comparing the experimental spectrum to theoretical calculations or spectra of related compounds with known stereochemistry.

Circular Dichroism (CD) Spectroscopy

No research findings or data on the circular dichroism spectra of this compound were found.

Optical Rotation (OR) Measurements

No specific optical rotation measurements for this compound were available in the searched resources. While optical rotation values are documented for the precursor, (S)-1,2,4-Butanetriol, this information is not transferable to its trimesylate derivative.

X-ray Crystallography for Solid-State Structure and Absolute Configuration Determination

There are no published studies or crystallographic data detailing the solid-state structure or absolute configuration of this compound determined by X-ray crystallography.

Computational and Theoretical Investigations of S 1,2,4 Butanetriol Trimesylate

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For (S)-1,2,4-Butanetriol trimesylate, DFT calculations can elucidate its fundamental properties.

Geometry Optimization and Conformational Analysis

The first step in a computational study is to determine the most stable three-dimensional structure of the molecule. Geometry optimization calculations using DFT can predict bond lengths, bond angles, and dihedral angles of the lowest energy conformer of this compound. Due to the flexibility of the butane (B89635) backbone and the rotational freedom of the mesylate groups, a thorough conformational analysis is crucial. This involves systematically exploring the potential energy surface to identify all stable conformers and their relative energies.

Table 1: Predicted Geometric Parameters for the Lowest Energy Conformer of this compound (Illustrative Data)

ParameterValue
C1-C2 Bond Length1.54 Å
C2-C3 Bond Length1.53 Å
C3-C4 Bond Length1.54 Å
C1-O1 Bond Length1.43 Å
C2-O2 Bond Length1.44 Å
C4-O3 Bond Length1.43 Å
O1-S1 Bond Length1.58 Å
O2-S2 Bond Length1.58 Å
O3-S3 Bond Length1.58 Å
C1-C2-C3-C4 Dihedral Angle-65°

Note: The data in this table is illustrative and represents typical values that would be obtained from DFT calculations. Actual values would depend on the specific level of theory and basis set used.

Electronic Structure and Reactivity Descriptors

Once the geometry is optimized, DFT can be used to analyze the electronic properties of this compound. Key aspects include the distribution of electron density and the nature of the frontier molecular orbitals (the Highest Occupied Molecular Orbital, HOMO, and the Lowest Unoccupied Molecular Orbital, LUMO). The energy and shape of these orbitals are critical for understanding the molecule's reactivity. For instance, the LUMO is often associated with the sites most susceptible to nucleophilic attack. Reactivity descriptors such as electrostatic potential maps can visually represent electron-rich and electron-poor regions of the molecule, providing further clues about its chemical behavior.

Table 2: Calculated Electronic Properties of this compound (Illustrative Data)

PropertyValue
HOMO Energy-8.5 eV
LUMO Energy-1.2 eV
HOMO-LUMO Gap7.3 eV
Dipole Moment3.5 D
Mulliken Charge on S1+1.8 e
Mulliken Charge on S2+1.8 e
Mulliken Charge on S3+1.8 e

Note: This data is illustrative. The specific values are dependent on the computational methodology employed.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations provide a means to study the time-dependent behavior of a molecular system. This technique is particularly useful for understanding the conformational dynamics and interactions of this compound in a condensed phase, such as in a solvent.

Interactions with Solvents and Other Molecules

MD simulations are invaluable for studying the intermolecular interactions between this compound and its environment. By analyzing the radial distribution functions, one can determine the average distance and coordination number of solvent molecules around specific atoms or functional groups of the solute. This information is crucial for understanding solubility and the microscopic details of the solvation shell. Similarly, MD can be used to model the interaction of the trimesylate with other molecules, such as reactants or biological macromolecules, providing insights into potential binding modes and affinities.

Reaction Pathway Modeling and Transition State Analysis

Table 3: Illustrative Reaction Energetics for a Hypothetical Nucleophilic Substitution on this compound

ParameterEnergy (kcal/mol)
Energy of Reactants0.0
Energy of Transition State+25.3
Energy of Products-10.1
Activation Energy+25.3
Reaction Energy-10.1

Note: This data is for a hypothetical reaction and serves as an example of the type of information that can be obtained from reaction pathway modeling.

Computational Elucidation of Reaction Mechanisms

The reactions of this compound are expected to be dominated by nucleophilic substitution, where a nucleophile displaces one or more of the mesylate groups. Computational methods, particularly Density Functional Theory (DFT), are well-suited to explore the potential reaction pathways.

DFT calculations can be employed to model the interaction of this compound with various nucleophiles. Such studies would typically involve locating the transition state structures for competing reaction mechanisms and calculating their corresponding activation energies. For sulfonate esters, a key mechanistic question is whether the nucleophilic attack occurs at the carbon atom of the alkyl group (C-O bond cleavage) or at the sulfur atom of the sulfonyl group (S-O bond cleavage). mdpi.com

In analogous systems of alkyl sulfonates, computational studies have shown that the nature of the nucleophile and the substrate's structure dictates the preferred pathway. mdpi.com For this compound, it is anticipated that strong, soft nucleophiles would favor the classic SN2 reaction at the primary and secondary carbon centers, leading to the displacement of the mesylate anion. Conversely, harder, more basic nucleophiles might lead to competing elimination reactions or attack at the sulfur atom.

A hypothetical reaction coordinate diagram could be constructed from calculated energies to visualize the entire reaction pathway, from reactants to products, including any intermediates and transition states. The calculated Gibbs free energy of activation (ΔG‡) for each pathway allows for a quantitative comparison of their feasibility.

Table 1: Hypothetical Calculated Activation Energies for Nucleophilic Substitution on this compound with a Generic Nucleophile (Nu⁻)

Reaction PathwayAttacked PositionActivation Energy (ΔG‡) in kcal/mol (in silico)
SN2 SubstitutionC4 (primary)18.5
SN2 SubstitutionC2 (secondary)21.2
SN2 SubstitutionC1 (primary)19.0
Nucleophilic Attack at SulfurS (of C4-mesylate)25.8

Note: The data in this table is illustrative and based on general principles of reactivity for similar compounds. Actual values would require specific DFT calculations.

Prediction of Stereoselectivity and Regioselectivity

A significant challenge in the reactions of this compound is controlling the stereoselectivity and regioselectivity of nucleophilic attack. The molecule presents three distinct reaction sites: two primary mesylates (at C1 and C4) and one chiral secondary mesylate (at C2).

Computational models can predict the most likely site of reaction by comparing the activation barriers for nucleophilic attack at each of the three carbon centers. scielo.br The regioselectivity is determined by the relative heights of these energy barriers. It is generally expected that the primary positions would be more reactive towards SN2 substitution than the more sterically hindered secondary position. However, the electronic environment of each site also plays a crucial role.

Stereoselectivity is a key consideration for the reaction at the C2 chiral center. An SN2 reaction at this position is expected to proceed with inversion of configuration. Computational modeling of the transition state for this process would confirm the stereochemical outcome.

Furthermore, computational approaches can model the effect of different solvents and reaction conditions on both regioselectivity and stereoselectivity. nih.gov The use of a polarizable continuum model (PCM), for instance, can simulate the influence of a solvent's dielectric constant on the reaction energetics.

Table 2: Hypothetical Predicted Regioselectivity for Monosubstitution of this compound

Target PositionRelative Energy Barrier (kcal/mol)Predicted Major Product
C4-OMs0.0Yes
C1-OMs+0.5Minor
C2-OMs+2.7Very Minor/Not Observed

Note: This table represents a hypothetical outcome for a kinetically controlled reaction, based on calculated energy barriers. The relative energy barrier is normalized to the lowest energy pathway.

Future Perspectives and Emerging Research Directions

Development of Novel Catalytic Transformations Involving (S)-1,2,4-Butanetriol Trimesylate

The trifunctional nature of this compound, where three mesylate groups act as excellent leaving groups, presents a fertile ground for the development of novel catalytic transformations. Future research is anticipated to focus on leveraging this reactivity for creating complex molecular architectures.

One promising area is the development of sequential, site-selective catalytic substitutions. The primary and secondary mesylate groups on the butanetriol backbone exhibit differential reactivity, which could be exploited by sophisticated catalyst systems. Researchers may design catalysts that can distinguish between these positions, allowing for a programmed, stepwise introduction of different functionalities. This would enable the efficient, asymmetric synthesis of highly substituted, chiral molecules from a single starting material.

Furthermore, the compound could serve as a linchpin in tandem or domino catalytic reactions. A single catalytic activation event could trigger a cascade of intramolecular or intermolecular transformations, leading to the rapid construction of intricate polycyclic or branched structures. The development of such catalytic processes would be a significant step towards more efficient and sustainable chemical synthesis.

Integration into Automated Synthesis Platforms and Flow Chemistry

The integration of complex reagents like this compound into automated synthesis platforms and flow chemistry systems is a key emerging research direction. researchgate.netyoutube.com Automated platforms, which combine robotics and artificial intelligence, can accelerate the discovery and optimization of chemical reactions. youtube.com The goal is to reduce the time and resources required for synthesizing new molecules. youtube.com

For this compound, this could involve its use in high-throughput screening of reaction conditions to rapidly identify optimal parameters for its selective functionalization. In flow chemistry, the precise control over reaction parameters such as temperature, pressure, and stoichiometry can be used to manage the high reactivity of the trimesylate and potentially favor specific reaction pathways that are difficult to achieve in traditional batch synthesis. researchgate.net

Future research in this area will likely focus on developing standardized protocols for the use of polyfunctional reagents in these automated systems. This includes creating software modules that can predict the reactivity of the different mesylate groups and design synthetic routes that take advantage of this differential reactivity. The successful integration of this compound into these platforms would represent a significant advance in the automated synthesis of complex, chiral molecules.

Exploration of Supramolecular Interactions and Self-Assembly Based on its Chirality

The inherent chirality of this compound makes it a fascinating candidate for research in supramolecular chemistry and the self-assembly of ordered nanostructures. nih.govrsc.org The transfer of chirality from a molecular building block to a larger supramolecular assembly is a powerful strategy for creating functional materials with unique optical, electronic, or catalytic properties. nih.govcjps.org

Future investigations could explore how the directional interactions of the three mesylate groups, potentially after conversion to other functionalities, can guide the self-assembly of this molecule into larger, well-defined architectures. The chirality of the butanetriol backbone could direct the formation of helical or other complex three-dimensional structures. rsc.org These self-assembled systems could find applications in areas such as chiral recognition, asymmetric catalysis, and the development of novel chiroptical materials.

The "sergeant and soldiers" principle, where a small amount of a chiral molecule can impose its handedness on a larger assembly of achiral molecules, is a particularly intriguing avenue for exploration. nih.gov this compound or its derivatives could act as the "sergeant," directing the assembly of other components into chiral superstructures.

Interdisciplinary Applications in Niche Chemical Fields (Non-Medical/Biological)

Beyond its traditional role as a synthetic building block, the unique properties of this compound could be harnessed in a variety of niche, non-medical chemical fields. Its potential as a trifunctional cross-linking agent or as a monomer for the synthesis of specialty polymers is a promising area for future research.

In materials science, for example, it could be used to create highly cross-linked polymer networks with defined stereochemistry. These materials could exhibit interesting mechanical or optical properties, such as high thermal stability or strong circular dichroism. The controlled spacing and orientation of the functional groups could also be used to create materials with tailored porosity or surface properties.

Another potential application is in the development of novel stationary phases for chiral chromatography. By covalently bonding derivatives of this compound to a solid support, it may be possible to create new chiral selectors for the separation of enantiomers. The trifunctionality of the molecule offers multiple points of attachment and interaction, which could lead to improved separation efficiency and broader applicability.

Research DirectionPotential Application of this compoundKey Research Goals
Novel Catalytic Transformations Chiral ligand scaffold, precursor to complex chiral catalysts.Development of site-selective catalysts, design of tandem reaction cascades.
Automated Synthesis & Flow Chemistry Testbed for multi-step automated synthesis, building block for combinatorial libraries.Optimization of reaction conditions, development of predictive reactivity models.
Supramolecular Chemistry Chiral director in self-assembly, building block for chiral polymers.Creation of helical structures, investigation of chirality transfer mechanisms. nih.govrsc.orgcjps.org
Interdisciplinary Applications Cross-linking agent in polymer chemistry, component of chiral stationary phases.Synthesis of novel polymers with defined stereochemistry, development of advanced separation materials.

Q & A

Q. Table 1: Synthesis Route Comparison

MethodYieldByproductsKey LimitationReference
NaBH₄ reduction75–82%Borate saltsHigh waste, costly purification
Microbial (E. coli)1.7 g/LMinimalLow volumetric productivity
Yeast engineering24.5% molarNoneSubstrate inhibition

[Advanced] How can metabolic engineering strategies enhance 1,2,4-butanetriol production in microbial hosts?

Methodological Answer:
Optimization involves:

  • Enzyme Screening : Identifying rate-limiting enzymes (e.g., 2-ketoacid decarboxylase) to improve flux toward BT .
  • Cofactor Engineering : Enhancing Fe²⁺ uptake in Saccharomyces cerevisiae to boost XylD (xylonate dehydratase) activity, increasing BT titers 1.5-fold .
  • Substrate Flexibility : Utilizing lignocellulosic hydrolysates (e.g., rice straw) for scalable production, achieving 1.1 g/L BT .

Q. Key Data :

  • Engineered yeast strains achieve 24.5% molar yield from D-xylose .
  • E. coli constructs with optimized malate dehydrogenase activity improve precursor supply .

[Basic] What analytical techniques are validated for quantifying (S)-1,2,4-butanetriol trimesylate in complex mixtures?

Methodological Answer:

  • GC (ASTM D6584) : Uses pyridine-based standards (1000 µg/mL BT) with internal markers (tricaprin) for biodiesel analysis .
  • NMR/HRMS : Confirm structural integrity via ¹H/¹³C NMR and high-resolution MS (m/z 340.39154 for trimesylate) .
  • Chromatographic Purity : Reverse-phase HPLC with UV detection (λ = 210 nm) resolves enantiomeric impurities .

Q. Table 2: Analytical Standards

ParameterGC (ASTM D6584)NMR (¹³C)HRMS
Reference Standard(S)-BT in pyridineCDCl₃ESI+, m/z 340.39
Detection Limit1 µg/mL0.1 mmol0.01 ppm
Key Reference

[Advanced] How do researchers address enantiomeric purity challenges in synthesizing (S)-1,2,4-butanetriol derivatives?

Methodological Answer:

  • Chiral Starting Materials : Reduction of (S)-malic acid with borane-dimethyl sulfide ensures >98% enantiomeric excess (e.e.) in BT .
  • Enzymatic Resolution : Lipase-mediated acetylation selectively esterifies the (R)-enantiomer, leaving (S)-BT unreacted .
  • Crystallization : Diastereomeric salt formation with chiral acids (e.g., tartaric acid) enhances purity to >99% e.e. .

Q. Critical Data :

  • (S)-Malic acid-derived BT achieves 98% e.e. without post-synthesis resolution .
  • Racemic mixtures from chemical synthesis require costly chromatographic separation (e.g., Chiralcel OD-H column) .

[Advanced] How are discrepancies in catalytic efficiencies of BT-biosynthetic enzymes resolved?

Methodological Answer:

  • Standardized Assays : Compare enzyme kinetics (e.g., kcat/Km) under uniform pH (7.5), temperature (30°C), and cofactor conditions .
  • In Silico Modeling : Molecular dynamics simulations identify substrate-binding inefficiencies in xylonate dehydratase (XylD) .
  • Patent Cross-Validation : Contrast reported activities in WIPO WO/2005/061424 (continuous production) with peer-reviewed J. Am. Chem. Soc. data .

Q. Example Contradiction :

  • Patent claims 85% BT yield from continuous fermentation , whereas academic studies report 24.5% molar yield . Resolution requires independent verification using matched strain lineages and substrates.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.